[4-(Tert-butoxy)-3-methoxyphenyl]methanamine
Overview
Description
[4-(Tert-butoxy)-3-methoxyphenyl]methanamine: is an organic compound with the molecular formula C11H17NO It is a derivative of methanamine, featuring a tert-butoxy group and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Tert-butoxy)-3-methoxyphenyl]methanamine typically involves the alkylation of phenol with isobutene, followed by further functionalization steps. One common method includes the use of tert-butyl alcohol and methanol in the presence of a strong acid catalyst to introduce the tert-butoxy and methoxy groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Tert-butoxy)-3-methoxyphenyl]methanamine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced amine form.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, strong acids or bases.
Major Products Formed:
Oxidation: Quinones, phenolic derivatives.
Reduction: Reduced amines.
Substitution: Various substituted phenylmethanamines.
Scientific Research Applications
Chemistry: In chemistry, [4-(Tert-butoxy)-3-methoxyphenyl]methanamine is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis .
Biology: Its structural features make it a useful probe for investigating biological processes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific molecular pathways .
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [4-(Tert-butoxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological functions .
Comparison with Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the methoxy group.
4-tert-Butylbenzyl mercaptan: Contains a thiol group instead of a methanamine group.
4-tert-Butylcatechol: Features two hydroxyl groups on the phenyl ring.
Uniqueness: What sets [4-(Tert-butoxy)-3-methoxyphenyl]methanamine apart from these similar compounds is the presence of both the tert-butoxy and methoxy groups, which confer unique chemical reactivity and biological activity. This dual functionalization allows for a broader range of applications and interactions compared to its analogs .
Properties
IUPAC Name |
[3-methoxy-4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)15-10-6-5-9(8-13)7-11(10)14-4/h5-7H,8,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGOOMVHMBGUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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